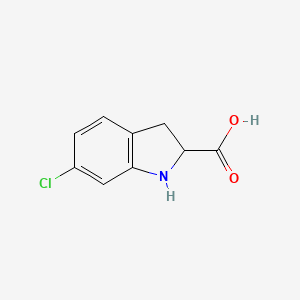

6-Chloroindoline-2-carboxylicacid

Description

6-Chloroindoline-2-carboxylic acid is a heterocyclic compound featuring a partially saturated indole (indoline) core with a chlorine substituent at the 6-position and a carboxylic acid group at the 2-position. This structure confers unique physicochemical properties, making it valuable in pharmaceutical and synthetic chemistry.

Properties

Molecular Formula |

C9H8ClNO2 |

|---|---|

Molecular Weight |

197.62 g/mol |

IUPAC Name |

6-chloro-2,3-dihydro-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C9H8ClNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-2,4,8,11H,3H2,(H,12,13) |

InChI Key |

LFPMAWCTZRSTKM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=C1C=CC(=C2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Copper Salt Mediated Decarboxylation Method

- Starting Material : 6-Chloroindole-2-carboxylic acid

- Procedure :

- The acid is dissolved in water with sodium carbonate to form a solution.

- Cupric sulfate pentahydrate is added to precipitate the blue cupric salt of the indole-2-carboxylic acid.

- The cupric salt is isolated by filtration and drying.

- Decarboxylation is then carried out by heating a mixture of the acid and its copper salt in synthetic quinoline. Carbon dioxide evolution marks the progress of the reaction, which typically lasts 1.5 to 5 hours.

- The product is extracted with ether and purified by washing with hydrochloric acid, water, and sodium carbonate solutions.

- Outcome : This method yields decarboxylated products efficiently, with yields reported between 73% to 78% for chloro-substituted indole-2-carboxylic acids.

- Notes : This method is effective for chloro-substituted derivatives but requires careful control of reaction conditions to avoid decomposition.

Multi-Step Methylation and Carboxylation Route (for related derivatives)

- Starting Material : 6-Chloroindole

- Steps :

- Methylation : Reaction of 6-chloroindole with methylating agents such as dimethyl sulfate introduces methyl groups at nitrogen (N-1) and carbon (C-3) positions.

- Carboxylation : Introduction of the carboxylic acid group at the 2-position via carboxylation reactions, often involving formylation followed by oxidation or direct carboxylation using reagents like carbon dioxide under basic conditions.

- Purification : Recrystallization from appropriate solvents such as DMF/acetic acid mixtures.

- Analysis : Structural integrity confirmed by NMR, X-ray crystallography, and HPLC/MS techniques.

- Remarks : While this method is described for 6-chloro-1,3-dimethylindole-2-carboxylic acid, the principles apply to preparing the parent 6-chloroindoline-2-carboxylic acid with modifications in methylation steps.

Iron-Catalyzed Condensation and Reduction Method (Industrial Scale)

- Starting Materials : o-Nitrotoluene and diethyl oxalate

- Catalyst : Iron-based catalyst (ferrous hydroxide)

- Procedure :

- Condensation of o-nitrotoluene with diethyl oxalate in sodium ethoxide ethanol solution at 50-55°C for 16-18 hours.

- Removal of solvent by atmospheric distillation to isolate intermediate.

- Reduction of the nitro group to the indole ring using hydrazine hydrate to yield indole-2-carboxylic acid.

- Adjusting pH to 7-8 with caustic soda, decolorization with activated carbon, filtration, and acidification to pH 1-2 to precipitate crystals.

- Filtration and drying to obtain pure indole-2-carboxylic acid.

- Adaptation for 6-Chloro Derivative : Introduction of the chloro substituent can be achieved by starting from appropriately chlorinated nitrotoluene derivatives or via post-synthetic chlorination.

- Advantages : Mild reaction conditions, high chemical yield, cost-effective, suitable for industrial production.

| Method | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Copper Salt Mediated Decarboxylation | 6-Chloroindole-2-carboxylic acid | Cupric sulfate pentahydrate, sodium carbonate | Heating in synthetic quinoline, 1.5-5 h | 73-78 | Requires isolation of copper salt intermediate; effective for decarboxylation |

| Multi-step Methylation & Carboxylation | 6-Chloroindole | Dimethyl sulfate, formylating agents | Methylation, carboxylation, purification by recrystallization | Variable (~70-80) | Multi-step; suitable for derivatives with methyl groups |

| Iron-Catalyzed Condensation & Reduction | o-Nitrotoluene, diethyl oxalate | Iron catalyst (ferrous hydroxide), hydrazine hydrate | 50-55°C, 16-18 h condensation; reduction post-condensation | High (industrial scale) | Mild conditions, scalable, suitable for industrial synthesis |

The copper salt mediated decarboxylation method is well-documented for indole-2-carboxylic acids with chloro substituents, providing good yields and relatively straightforward purification.

Multi-step methylation and carboxylation routes allow functionalization at multiple sites but require careful control of reagents and purification to maintain product integrity.

The iron-catalyzed condensation method offers an industrially viable route with mild conditions and high yields, adaptable for halogenated derivatives by selecting appropriate substituted starting materials.

Analytical techniques such as NMR spectroscopy, X-ray crystallography, and HPLC/MS are critical for confirming the structure and purity of the synthesized compound.

Stability studies suggest that storage under inert atmosphere and controlled temperature conditions is recommended to prevent degradation, especially for halogenated indole derivatives.

The preparation of 6-chloroindoline-2-carboxylic acid involves several established synthetic routes, each with distinct advantages depending on scale and desired purity. Copper salt mediated decarboxylation is effective for decarboxylation steps, while industrial synthesis benefits from iron-catalyzed condensation and reduction. Multi-step functionalization routes provide flexibility for derivative synthesis. Selection of method depends on available starting materials, scale, and specific application requirements.

Chemical Reactions Analysis

6-Chloroindoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Scientific Research Applications

6-Chloroindoline-2-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloroindoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, indole derivatives can bind to multiple receptors and enzymes, influencing biological processes such as cell signaling and gene expression .

Comparison with Similar Compounds

Structural Differentiation

Key structural analogues include:

Key Observations :

- Substituent Effects : Additional groups like methoxy (OCH3) or methyl (CH3) in analogues increase hydrophobicity and steric bulk, which may influence bioavailability or target binding .

- Carboxylic Acid Position : The 2-carboxylic acid group in the target compound contrasts with 3-carboxylate esters (e.g., methyl 6-chlorooxoindoline-3-carboxylate), affecting hydrogen-bonding capacity and acidity .

Physicochemical Properties

- Solubility : Indoline derivatives (e.g., 6-chloroindoline-2-carboxylic acid) generally exhibit higher aqueous solubility than fully aromatic indoles due to reduced planarity and increased polarity.

- Acidity : The carboxylic acid group at the 2-position (pKa ~3-4) is more acidic than ester derivatives (e.g., methyl esters), enabling salt formation for enhanced stability .

- Thermal Stability : Oxo-substituted indolines (e.g., methyl 6-chlorooxoindoline-3-carboxylate) may show lower thermal stability due to the electron-withdrawing carbonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.